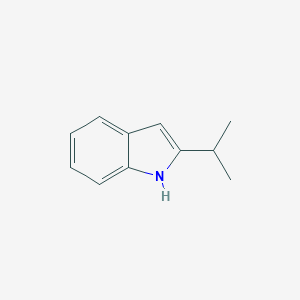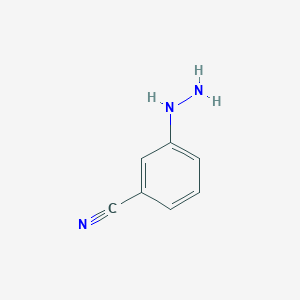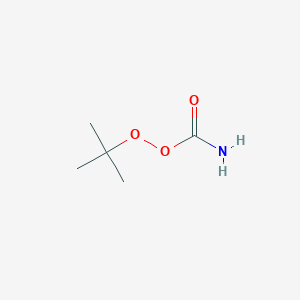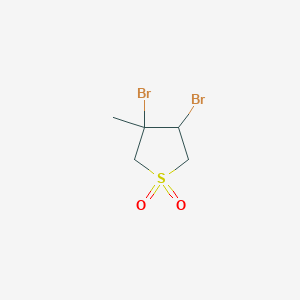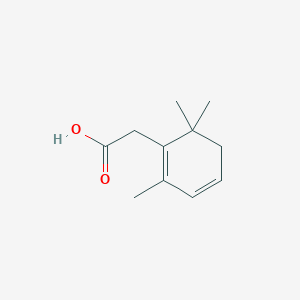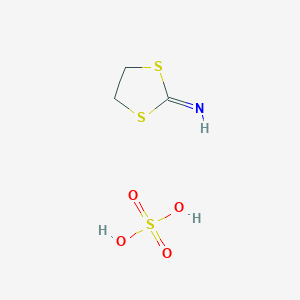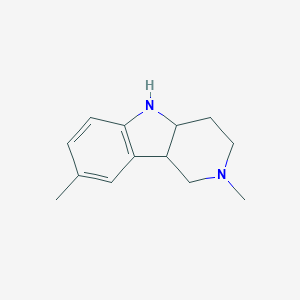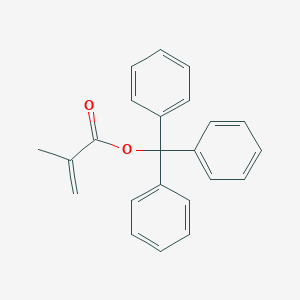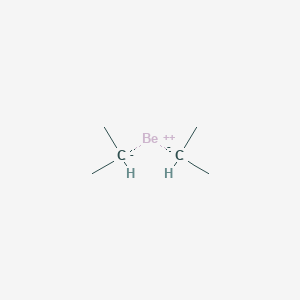
Bis(isopropyl)beryllium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(isopropyl)beryllium is a chemical compound that has been studied for its potential use in scientific research. This compound is a beryllium complex that has two isopropyl groups attached to the beryllium atom. It is a white solid that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of bis(isopropyl)beryllium is not well understood. It is believed to act as a Lewis acid, which means that it can accept electron pairs from other molecules. This property makes it useful in organic synthesis reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of bis(isopropyl)beryllium. However, it is known to be highly toxic and can cause severe respiratory and neurological effects if inhaled or ingested.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using bis(isopropyl)beryllium in lab experiments is its ability to form carbon-carbon and carbon-heteroatom bonds. This makes it a useful reagent in organic synthesis reactions. However, its highly toxic nature makes it difficult to handle and requires careful safety precautions.
Orientations Futures
There are several future directions for research involving bis(isopropyl)beryllium. One area of interest is its potential use in the synthesis of new pharmaceuticals and natural products. Another area of interest is the development of safer and more efficient methods for handling and using this compound in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential toxic effects of bis(isopropyl)beryllium.
Méthodes De Synthèse
Bis(isopropyl)beryllium can be synthesized using a variety of methods. One common method involves reacting beryllium chloride with isopropylmagnesium chloride in anhydrous ether. Another method involves reacting beryllium metal with isopropyl chloride in the presence of a reducing agent. Both of these methods result in the formation of bis(isopropyl)beryllium as a white solid.
Applications De Recherche Scientifique
Bis(isopropyl)beryllium has been studied for its potential use in scientific research. It has been found to be a useful reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It has also been used in the synthesis of complex natural products.
Propriétés
Numéro CAS |
15721-33-2 |
|---|---|
Nom du produit |
Bis(isopropyl)beryllium |
Formule moléculaire |
C6H14Be |
Poids moléculaire |
95.19 g/mol |
Nom IUPAC |
beryllium;propane |
InChI |
InChI=1S/2C3H7.Be/c2*1-3-2;/h2*3H,1-2H3;/q2*-1;+2 |
Clé InChI |
LFMRZLYYZXGEAG-UHFFFAOYSA-N |
SMILES |
[Be+2].C[CH-]C.C[CH-]C |
SMILES canonique |
[Be+2].C[CH-]C.C[CH-]C |
Synonymes |
beryllium(+2) cation, propane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



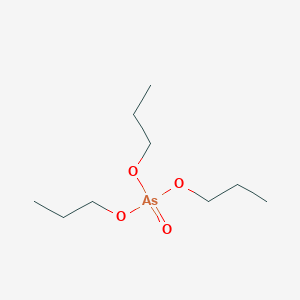
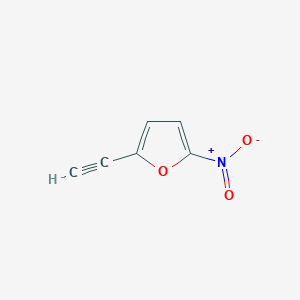
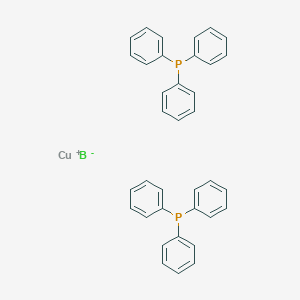
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)

